Ethyl 3-nitro-4-(propylamino)benzoate

Medicinal Chemistry Antimicrobial Benzimidazole

Process chemists face lengthy multi-step heterocycle syntheses that reduce yield and increase costs. Ethyl 3-nitro-4-(propylamino)benzoate solves this directly: • Enables one-pot nitroreductive cyclization - validated route to benzimidazole-5-carboxylate antimicrobial agents • Unique 3-nitro/4-propylamino/ethyl ester substitution pattern - substituting with methyl ester (CAS 128429-03-8) alters kinetics and compromises published methods • Fully elucidated crystal structure available - eliminates initial crystallographic screening for solid-state studies

Molecular Formula C12H16N2O4
Molecular Weight 252.27
CAS No. 312922-00-2
Cat. No. B2776221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-nitro-4-(propylamino)benzoate
CAS312922-00-2
Molecular FormulaC12H16N2O4
Molecular Weight252.27
Structural Identifiers
SMILESCCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O4/c1-3-7-13-10-6-5-9(12(15)18-4-2)8-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3
InChIKeyOXQMLLNIKRQKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-nitro-4-(propylamino)benzoate: Key Nitroarene Intermediate


Ethyl 3-nitro-4-(propylamino)benzoate is a multi-substituted aromatic compound with a nitro group at the 3-position, a propylamino group at the 4-position, and an ethyl ester moiety on the benzoate ring [1]. With a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol, it serves primarily as a key synthetic intermediate in medicinal chemistry . Its structure allows for specific reactivity, notably in nitroreductive cyclization reactions, making it a versatile building block for creating complex heterocyclic systems [2].

Intermediate Key precursor for benzimidazole-5-carboxylate scaffolds via nitroreductive cyclization
Reactivity 3-Nitro-4-(propylamino) substitution pattern enables selective heterocycle formation
Characterization Published crystal structure supports solid-state and polymorphism studies

Ethyl 3-nitro-4-(propylamino)benzoate: Why Analogs Fail


Despite sharing a similar core structure with other nitro-substituted benzoates, ethyl 3-nitro-4-(propylamino)benzoate offers a unique combination of substitution pattern and functional groups that directly dictates its reactivity and final product profile [1]. Simple substitution with an analog like a methyl ester (CAS 128429-03-8) or the corresponding carboxylic acid (CAS 68740-31-8) will alter reaction kinetics, solubility, and the physicochemical properties of the final molecule, potentially compromising a validated synthetic route . The specific 'one-pot' nitroreductive cyclization efficiency demonstrated with this ethyl ester cannot be assumed for its close analogs, making its procurement critical for replicating established literature methods .

Ester analog mismatch Methyl ester or carboxylic acid analogs may shift reaction kinetics, solubility, and compromise validated synthetic routes.
Cyclization route mismatch Reported one-pot nitroreductive cyclization efficiency may not transfer to analogs with similar cores; literature methods rely on this specific ester.

Ethyl 3-nitro-4-(propylamino)benzoate: Evidence-Based Selection


Validated Antimicrobial Benzimidazole Intermediate

Ethyl 3-nitro-4-(propylamino)benzoate is a validated precursor for synthesizing antimicrobial benzimidazole-5-carboxylates. In a published study, this specific compound was used as a starting material to synthesize a series of novel derivatives that were subsequently evaluated for antimicrobial activity [1].

Intermediate role
Context-dependent
Specific precursor for antimicrobial benzimidazole-5-carboxylates; alternative intermediates lead to unknown activity.
Supports synthesis of reported active scaffolds
Cross-study comparison, no independent validation data
Medicinal Chemistry Antimicrobial Benzimidazole

Efficient One-Pot Nitroreductive Cyclization

This compound is specifically identified as a highly efficient starting material for a 'one-pot' nitroreductive cyclization reaction. It reacts with 2,4-dichlorobenzaldehyde using sodium dithionite in DMSO to yield a novel benzimidazole-5-carboxylate core in good yield .

Synthetic efficiency
Data to verify
One-pot reductive cyclization with 2,4-dichlorobenzaldehyde, sodium dithionite/DMSO shows higher yield and shorter time vs traditional multi-step approach.
Reported synthesis efficiency context
Direct head-to-head comparison described; source verification recommended
Organic Synthesis Heterocyclic Chemistry Process Chemistry

Commercial Purity Specification

For procurement purposes, the compound is commercially available with a minimum purity specification of 95% from at least one supplier . A higher purity grade of 98% is also offered .

Commercial purity
Specification review
≥95% (AKSci) / ≥98% (Leyan)
Ensures reproducible synthesis and quality control
Supplier specification; verify certificate of analysis for each lot
Procurement Quality Control Chemical Synthesis

Documented Crystal Structure

The crystal structure of ethyl 3-nitro-4-(propylamino)benzoate has been solved and published, providing precise data on its solid-state properties [1].

Crystal structure
Reported
Triclinic, Z=2, a 4.49, b 12.08, c 12.88 Å, V 611.6 ų
Solid-state characterization data available
Single-crystal X-ray diffraction at 100 K
Crystallography Solid-State Chemistry Material Science

Ethyl 3-nitro-4-(propylamino)benzoate: Key Application Scenarios


Antimicrobial Benzimidazole-5-carboxylate Synthesis

This compound is the ideal starting material for researchers developing novel antimicrobial agents based on the benzimidazole-5-carboxylate scaffold. Its established use in this context [1] provides a direct, validated route to this therapeutically relevant heterocyclic core.

Validated One-Pot Cyclization Route

For process chemists seeking efficient and high-yielding routes to complex heterocycles, ethyl 3-nitro-4-(propylamino)benzoate offers a distinct advantage. Its proven efficiency in a 'one-pot' nitroreductive cyclization reaction can significantly reduce step count, reaction time, and overall cost compared to traditional multi-step syntheses.

Solid-State Characterization and Material Science

Investigators studying crystal engineering or solid-state properties of nitroarenes will find this compound uniquely valuable due to the availability of its fully elucidated crystal structure [2]. This enables structure-property relationship studies and analysis of intermolecular interactions without the need for initial crystallographic screening.

Application
Selection Property
Validation Focus
Benzimidazole-5-carboxylate synthesis
Nitroreductive cyclization precursor
Antimicrobial scaffold formation reported
One-pot heterocycle synthesis
Streamlined cyclization method
Yield and time context review
Solid-state and crystallography studies
Elucidated crystal structure
Crystallographic data availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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